2-Chloromalonaldehyde

Beschreibung

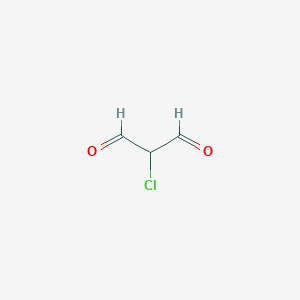

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloropropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRZQCIGJUWSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957772 | |

| Record name | Chloropropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36437-19-1 | |

| Record name | Chloromalonaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036437191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloropropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROMALONALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloromalonaldehyde: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloromalonaldehyde, a key intermediate in organic synthesis. The document details its chemical and physical properties, structural characteristics, synthesis protocols, and significant applications in the pharmaceutical and chemical industries.

Chemical and Physical Properties

2-Chloromalonaldehyde, also known as 2-chloro-1,3-propanedial, is a solid, crystalline powder.[1][2] Its fundamental properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 36437-19-1 | [3][4][5] |

| Molecular Formula | C₃H₃ClO₂ | [1][3][4][5] |

| Molecular Weight | 106.51 g/mol | [4][5][6] |

| Accurate Mass | 105.9821570 g/mol | [4] |

| Appearance | Solid, Crystalline Powder (Brown) | [1][2] |

| Melting Point | 140-145 °C | [2][4][7] |

| Boiling Point | 111 °C (at 20 mmHg); 204.6 °C (at 760 mmHg) | [2][4][7] |

| Density | 1.261 g/cm³; 1.371 g/cm³ | [2][4][7] |

| Flash Point | 32 °C | [4][7] |

| Solubility | Slightly soluble in DMSO, Ethyl Acetate (with heating), and Methanol. | [2] |

| Purity | Commercially available in various purities, including 95%, 98%, and 99.10%. | [1][4][8] |

| Storage | Recommended to be stored in a refrigerator at 2-8°C for long-term stability. | [8] |

| Synonyms | Chloromalonaldehyde, Chloromalondialdehyde, 2-Chloro-1,3-propanedial | [1][3][4] |

Chemical Structure and Tautomerism

The molecular structure of 2-chloromalonaldehyde features a three-carbon chain with aldehyde functional groups at positions 1 and 3, and a chlorine atom substituted at the second carbon.[9] This structure leads to significant reactivity, particularly at the carbonyl carbons.

A key characteristic of malonaldehydes is their existence in tautomeric forms.[10][11] 2-Chloromalonaldehyde can exist in equilibrium between its keto (dialdehyde) form and its enol form. In the enol tautomer, a hydrogen atom from the central carbon migrates to one of the carbonyl oxygens, forming a hydroxyl group and a carbon-carbon double bond.[10][12] This keto-enol tautomerism is a dynamic equilibrium, and the presence of the enol form is crucial for some of its reactions.[12][13]

Experimental Protocols: Synthesis of 2-Chloromalonaldehyde

Several synthetic routes for 2-chloromalonaldehyde have been reported, providing flexibility for laboratory and industrial-scale production.

a) From Mucochloric Acid: A historical method for synthesizing 2-chloromalonaldehyde involves the use of mucochloric acid.[9][14][15] This process typically involves reacting mucochloric acid with aniline, followed by treatment with a base like sodium hydroxide (B78521) to yield the sodium salt of chloromalondialdehyde.[14] However, this method is noted to be a multi-step process and mucochloric acid can be expensive for large-scale production.[14]

b) From 1,1,2,3,3-Pentachloropropane: Another established synthesis route starts from 1,1,2,3,3-pentachloropropane.[9][15] This method offers a more controlled environment for the synthesis.

c) From Chloroacetyl Chloride (Single-Step Process): A more recent and efficient method involves a single-step process.[14] This synthesis reacts N,N-dimethylformamide and phosphorus oxychloride with chloroacetyl chloride to produce high-purity 2-chloromalonaldehyde without the formation of intermediates.[14]

d) Chlorination of Malonaldehyde: Direct chlorination of malonaldehyde using chlorine gas or other chlorinating agents is also a viable method for the preparation of 2-chloromalonaldehyde.[9]

Reactivity and Applications in Drug Development

2-Chloromalonaldehyde is a versatile reagent in organic synthesis, primarily due to the reactivity of its two aldehyde groups.[9] It readily undergoes condensation reactions with various nucleophiles, such as amines and alcohols, to form a wide range of heterocyclic compounds.[9]

Key Applications:

-

Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of the anti-inflammatory drug etoricoxib (B1671761), a selective COX-2 inhibitor.[9][14]

-

Heterocyclic Synthesis: It is used to produce other valuable heterocyclic compounds, such as 2,5-dichloropyrimidine.[9]

-

Enzyme Inhibitors: 2-Chloromalonaldehyde is utilized in the synthesis of novel heterocyclic acetyl-CoA carboxylase inhibitors and aldose reductase inhibitors, which are relevant in the treatment of diabetes mellitus.[6][16][17]

The general mechanism for its reactions often involves a nucleophilic attack on one of the carbonyl carbons, leading to a tetrahedral intermediate, followed by proton transfer and elimination of water to form the final product.[9]

Spectroscopic Data

While detailed, specific spectra for 2-chloromalonaldehyde require access to dedicated databases, its structural features suggest the following characteristic spectroscopic signals.

a) Infrared (IR) Spectroscopy: The IR spectrum of 2-chloromalonaldehyde is expected to show strong absorptions characteristic of aldehydes.

-

C=O Stretch: A strong peak for the carbonyl group of the aldehyde is anticipated in the range of 1720-1725 cm⁻¹.[18][19]

-

C-H Stretch (Aldehyde): A characteristic, and often weaker, absorption for the C-H bond of the aldehyde group is expected around 2720 cm⁻¹.[18][19]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would provide distinct signals for the different protons in the molecule.

-

Aldehydic Proton (-CHO): The proton of the aldehyde group is highly deshielded and would appear far downfield, typically in the range of 9-10 ppm.[19]

-

Alpha-Proton (-CHCl-): The proton on the carbon bearing the chlorine atom would be deshielded by both the adjacent carbonyl groups and the electronegative chlorine atom.

A 2D [¹H, ¹³C] NMR spectrum for a related compound is available in the ContaminantDB, which can provide further insights into the expected chemical shifts.[20]

Safety and Handling

2-Chloromalonaldehyde is classified as harmful if swallowed, in contact with skin, or if inhaled.[21] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[21] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be used when handling this compound in a well-ventilated area.[2] Standard laboratory safety protocols should be strictly followed.

References

- 1. 2-Chloromalonaldehyde | CymitQuimica [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 2-Chloromalonaldehyde | CAS 36437-19-1 | LGC Standards [lgcstandards.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scbt.com [scbt.com]

- 6. 2-CHLOROMALONALDEHYDE | 36437-19-1 [chemicalbook.com]

- 7. 2-Chloromalonaldehyde|36437-19-1--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]

- 8. clearsynth.com [clearsynth.com]

- 9. Buy 2-Chloromalonaldehyde (EVT-316602) | 36437-19-1 [evitachem.com]

- 10. Aldehyde - Tautomerism, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 11. scienceinfo.com [scienceinfo.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. Synthesis Of 2 Chloromalonaldehyde [quickcompany.in]

- 15. WO2013104546A1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 16. 2-CHLOROMALONALDEHYDE - Career Henan Chemical Co. % [coreychem.com]

- 17. 2-CHLOROMALONALDEHYDE | 36437-19-1 [amp.chemicalbook.com]

- 18. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. contaminantdb.ca [contaminantdb.ca]

- 21. Chloromalonaldehyde | C3H3ClO2 | CID 147646 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-Chloromalonaldehyde from Mucochloric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-chloromalonaldehyde from mucochloric acid, a key intermediate in the production of various pharmaceuticals, notably the anti-inflammatory drug etoricoxib. This document provides a comprehensive overview of the chemical transformation, including detailed experimental protocols, reaction mechanisms, and quantitative data to support research and development activities.

Introduction

2-Chloromalonaldehyde is a valuable C3 building block in organic synthesis. Its preparation from mucochloric acid, a derivative of furfural, represents a historically significant and practical route. The synthesis, first reported by Dieckmann in 1904, proceeds through a two-step process involving the formation of an anilido intermediate followed by hydrolysis. While other synthetic pathways exist, this method remains a relevant and studied transformation. This guide will focus on providing a detailed, reproducible protocol for this classic synthesis.

Reaction Overview

The synthesis of 2-chloromalonaldehyde from mucochloric acid can be summarized in the following two key steps:

-

Formation of 3-Anilido-2-chloro-acrolein: Mucochloric acid is reacted with aniline (B41778) in a condensation reaction. This step involves the opening of the furanone ring of mucochloric acid and subsequent reaction with aniline to form the more stable anilidoacrolein intermediate.

-

Hydrolysis to 2-Chloromalonaldehyde: The intermediate, 3-anilido-2-chloro-acrolein, is then subjected to basic hydrolysis, typically using sodium hydroxide (B78521). This cleaves the anilido group, yielding the sodium salt of 2-chloromalonaldehyde. Subsequent acidification then produces the final product.

Experimental Protocols

The following protocols are based on established literature procedures and provide a detailed methodology for the synthesis.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Mucochloric Acid | C₄H₂Cl₂O₃ | 168.96 | ≥98% | Sigma-Aldrich |

| Aniline | C₆H₅NH₂ | 93.13 | ≥99.5% | Sigma-Aldrich |

| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Sigma-Aldrich |

| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 | 95% | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% | Sigma-Aldrich |

Step 1: Synthesis of 3-Anilido-2-chloro-acrolein

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of mucochloric acid (16.9 g, 0.1 mol) and aniline (18.6 g, 0.2 mol) is prepared.

-

The reaction mixture is heated to 90°C in an oil bath and maintained at this temperature for 60 minutes with continuous stirring.[1]

-

After one hour, the reaction mixture is cooled to room temperature.

-

The solidified product is then triturated with 100 mL of diethyl ether, and the resulting solid is collected by vacuum filtration.

-

The solid is washed with two 50 mL portions of fresh diethyl ether to remove any unreacted aniline.

-

The resulting crude 3-anilido-2-chloro-acrolein is dried in a vacuum oven at 50°C.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-90% |

| Appearance | Yellowish solid |

| Melting Point | 135-137°C |

Step 2: Hydrolysis to 2-Chloromalonaldehyde

Procedure:

-

The dried 3-anilido-2-chloro-acrolein (18.1 g, 0.093 mol) is suspended in 100 mL of a 10% (w/v) aqueous sodium hydroxide solution in a 500 mL beaker with vigorous stirring.

-

The mixture is gently heated to 50-60°C for 30 minutes, during which the solid dissolves, and the solution typically darkens.

-

The solution is then cooled in an ice bath to 0-5°C.

-

With continuous stirring, concentrated hydrochloric acid is added dropwise until the pH of the solution is acidic (pH 1-2), leading to the precipitation of 2-chloromalonaldehyde.

-

The precipitate is collected by vacuum filtration and washed with a small amount of ice-cold water.

-

The product is dried under vacuum over phosphorus pentoxide.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-75% |

| Appearance | White to pale yellow solid |

| Melting Point | 142-145°C |

Reaction Mechanisms and Visualizations

The following diagrams illustrate the key transformations and workflows involved in the synthesis.

Caption: Reaction pathway for the synthesis of 2-Chloromalonaldehyde.

Caption: Experimental workflow for the synthesis of 2-Chloromalonaldehyde.

Safety Considerations

-

Mucochloric acid is a corrosive and toxic substance.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Aniline is toxic and readily absorbed through the skin. Use with extreme caution and appropriate PPE.

-

Sodium hydroxide and hydrochloric acid are corrosive. Handle with care to avoid skin and eye contact.

-

Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources in the vicinity during its use.

Conclusion

The synthesis of 2-chloromalonaldehyde from mucochloric acid is a well-established and reliable method. By following the detailed protocols and safety precautions outlined in this guide, researchers can effectively produce this valuable intermediate for further applications in pharmaceutical and chemical synthesis. The provided quantitative data and visual aids are intended to facilitate the successful and safe execution of this chemical transformation in a laboratory setting.

References

An In-depth Technical Guide to 2-Chloromalonaldehyde

For researchers, scientists, and professionals in drug development, 2-Chloromalonaldehyde is a valuable and versatile chemical intermediate. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and significant applications, with a focus on its role in pharmaceutical manufacturing.

Chemical Identity and Properties

CAS Number: 36437-19-1[1]

Synonyms: 2-Chloro-1,3-propanedial, Chloromalonaldehyde, Chloromalondialdehyde, Chloromalonic dialdehyde[2]

2-Chloromalonaldehyde is a derivative of malonaldehyde and belongs to the family of β-dialdehydes. The presence of a chlorine atom at the second carbon position significantly influences its reactivity and polarity. The two aldehyde functional groups make it a key precursor in various condensation and electrophilic addition reactions.[2]

Physicochemical Data

A summary of the key quantitative data for 2-Chloromalonaldehyde is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₃H₃ClO₂ |

| Molecular Weight | 106.51 g/mol |

| Melting Point | 140-145 °C |

| Boiling Point | 111 °C |

| Density | 1.261 g/cm³ |

| Flash Point | 32 °C |

| Solubility | Slightly soluble in DMSO, Ethyl Acetate (heated), and Methanol |

| Appearance | Off-white to brown crystalline powder |

| Purity (typical) | >99% (by HPLC) |

Synthesis of 2-Chloromalonaldehyde

Several synthetic routes to 2-Chloromalonaldehyde have been developed, each with distinct advantages and considerations.

Synthesis via Vilsmeier-Haack Reaction

A common and efficient method for synthesizing 2-Chloromalonaldehyde is through a Vilsmeier-Haack type reaction. This single-step process avoids the formation of intermediates and utilizes readily available starting materials.[2]

-

Reaction Setup: In a reaction vessel, N,N-dimethylformamide and phosphorus oxychloride are reacted with chloroacetyl chloride at a controlled temperature of 0-5 °C to form the Vilsmeier reagent.[2]

-

Formation of the Complex: The newly formed complex is then reacted with a basifying agent. Suitable basifying agents include alkali metal salts such as sodium carbonate, potassium carbonate, sodium hydroxide (B78521), or potassium hydroxide.[2]

-

Hydrolysis: The resulting alkali salt is subsequently hydrolyzed by the addition of an acid (e.g., hydrochloric acid, sulfuric acid, or acetic acid) to adjust the pH of the reaction mixture to 1.[2]

-

Extraction and Purification: The 2-Chloromalonaldehyde is extracted from the aqueous layer using an organic solvent like toluene, tertiary butyl methyl ether, or ethyl acetate. The organic extract is then concentrated to a thick mass.[2]

-

Crystallization: A solvent such as dichloromethane, methanol, or tetrahydrofuran (B95107) is added to the concentrated mass to induce crystallization. The resulting crystalline material is filtered and dried in an oven at 50°C to yield a yellowish to brown free-flowing powder of 2-Chloromalonaldehyde with a purity of over 99% as determined by HPLC.[2]

Synthesis from Mucochloric Acid

An alternative synthesis route starts from mucochloric acid.[2]

-

Reaction with Aniline: Mucochloric acid is added to aniline, and the reaction mixture is heated to 90 °C for 60 minutes.[2]

-

Formation of Intermediate: The mixture is then cooled and filtered to obtain 3-anilido-2-chloro-acrolein.[2]

-

Hydrolysis: The intermediate is treated with a sodium hydroxide solution to yield the sodium salt of 2-Chloromalonaldehyde.[2]

Applications in Drug Development

2-Chloromalonaldehyde is a key intermediate in the synthesis of several pharmaceutically active ingredients.

Synthesis of Etoricoxib (B1671761)

A prominent application of 2-Chloromalonaldehyde is in the production of Etoricoxib, a selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug.[2]

-

Condensation Reaction: 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (B1354020) (the ketosulfide intermediate) and 2-Chloromalonaldehyde are added to a solution of an acid (e.g., acetic acid or propionic acid) and an ammonium (B1175870) salt (e.g., ammonium acetate).[3]

-

Ring Annulation: The mixture is heated to reflux (around 130 °C) and stirred for approximately 16 hours to facilitate the ring annulation.[3]

-

Work-up: The amount of acid is reduced by distillation under reduced pressure. The remaining residue is basified with a sodium hydroxide solution.[3]

-

Extraction: The resulting solution is extracted multiple times with an organic solvent such as ethyl acetate.[3]

-

Purification: The combined organic extracts are treated with charcoal, filtered, and dried. The solvent is then evaporated under reduced pressure to yield 5-chloro-3-(4-methylthiophenyl)-6'-methyl-[2,3']bipyridine, a precursor to Etoricoxib.[3] This intermediate is then oxidized to form Etoricoxib.[4]

Chemical Reactivity and Mechanisms

The reactivity of 2-Chloromalonaldehyde is dominated by its two aldehyde groups, which are susceptible to nucleophilic attack.

General Mechanism of Nucleophilic Addition

The carbonyl carbons of the aldehyde groups are electrophilic and readily react with nucleophiles. The general mechanism involves:

-

Nucleophilic Attack: A nucleophile attacks one of the carbonyl carbons.

-

Tetrahedral Intermediate: This leads to the formation of a tetrahedral intermediate where the carbonyl carbon's hybridization changes from sp² to sp³.

-

Protonation: The resulting alkoxide is then protonated, typically by a weak acid, to form an alcohol.

Visualizing the Processes

To better illustrate the chemical processes described, the following diagrams are provided in the DOT language for Graphviz.

Synthesis of 2-Chloromalonaldehyde via Vilsmeier-Haack Reaction

Caption: Vilsmeier-Haack synthesis workflow for 2-Chloromalonaldehyde.

Experimental Workflow for the Synthesis of Etoricoxib

Caption: Key steps in the synthesis of Etoricoxib from 2-Chloromalonaldehyde.

General Mechanism of Nucleophilic Addition to 2-Chloromalonaldehyde

Caption: The general mechanism of nucleophilic addition to a carbonyl group of 2-Chloromalonaldehyde.

References

- 1. 2-Chloromalonaldehyde | CAS 36437-19-1 | LGC Standards [lgcstandards.com]

- 2. Synthesis Of 2 Chloromalonaldehyde [quickcompany.in]

- 3. WO2013104546A1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 4. U.S. Patent for Process for the synthesis of etoricoxib Patent (Patent # 9,024,030 issued May 5, 2015) - Justia Patents Search [patents.justia.com]

An In-depth Technical Guide to the Condensation Reaction Mechanism of 2-Chloromalonaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the condensation reaction mechanism of 2-chloromalonaldehyde, a key intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals. The document details the underlying chemical principles, experimental methodologies, and relevant data, tailored for an audience in chemical research and drug development.

Introduction

2-Chloromalonaldehyde is a reactive 1,3-dicarbonyl compound utilized in organic synthesis. Its bifunctional nature, possessing two aldehyde groups, and the presence of a chlorine atom at the C-2 position, make it a versatile precursor for the construction of a variety of heterocyclic systems. A primary application of 2-chloromalonaldehyde is in the synthesis of pyrazole (B372694) derivatives through condensation reactions with hydrazine (B178648) and its derivatives. This reaction is a cornerstone in the production of several active pharmaceutical ingredients (APIs), most notably the selective COX-2 inhibitor, Etoricoxib (B1671761).[1][2] Understanding the mechanism of these condensation reactions is crucial for optimizing reaction conditions, controlling regioselectivity, and maximizing yields of desired products.

Core Reaction Mechanism: The Knorr Pyrazole Synthesis

The condensation of 2-chloromalonaldehyde with hydrazines to form pyrazoles follows the general principles of the Knorr pyrazole synthesis.[3][4][5][6][7] This reaction is a cyclocondensation process that involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. The mechanism can be dissected into the following key steps:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the electrophilic carbonyl carbons of 2-chloromalonaldehyde. This forms a tetrahedral intermediate.

-

Dehydration to Form Hydrazone: The tetrahedral intermediate readily loses a molecule of water to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. This step leads to the formation of a five-membered ring intermediate.

-

Final Dehydration and Aromatization: A second molecule of water is eliminated from the cyclic intermediate, resulting in the formation of a stable, aromatic pyrazole ring.

The presence of the electron-withdrawing chloro group at the α-position to both carbonyls increases the electrophilicity of the carbonyl carbons, thereby facilitating the initial nucleophilic attack.[8][9]

Below is a DOT script generating a diagram of the generalized reaction mechanism.

Experimental Protocols

The following protocols are derived from patented procedures for the synthesis of intermediates for Etoricoxib, showcasing the practical application of the condensation reaction of 2-chloromalonaldehyde.

Protocol 1: Synthesis of 5-Chloro-3-(4-methylthiophenyl)-6'-methyl-[2,3']bipyridine [2][10]

-

Reactants:

-

Methylthiobenzylpyridylketone (0.078 mol)

-

2-Chloromalonaldehyde (0.23 mol)

-

Ammonium (B1175870) acetate (B1210297) (0.7 mol)

-

Acetic acid (150 mL)

-

-

Procedure:

-

A mixture of methylthiobenzylpyridylketone, 2-chloromalonaldehyde, and ammonium acetate in acetic acid is prepared.

-

The mixture is heated to reflux and stirred for 16 hours.

-

The volume of acetic acid is reduced by distillation under reduced pressure.

-

The remaining mixture is basified with a 10% NaOH solution.

-

The product is extracted with ethyl acetate (3 x 70 mL).

-

The combined organic layers are dried and concentrated to yield the crude product.

-

Further purification can be achieved by recrystallization.

-

Protocol 2: General Procedure for Hydrazone Formation [11][12]

-

Reactants:

-

Aldehyde (e.g., 2-chlorobenzaldehyde, 1.00 equiv)

-

Hydrazine hydrate (B1144303) (6.8 equiv)

-

-

Procedure:

-

Hydrazine hydrate is dissolved in ethanol with efficient stirring.

-

The aldehyde is added to the solution.

-

The mixture is heated to 60 °C until a colorless solution is obtained (approximately 1 hour), indicating the completion of the reaction.

-

The reaction mixture is cooled to room temperature.

-

Water is added to precipitate the product.

-

The suspension is stirred for at least 1 hour at ambient temperature.

-

The solid product is collected by filtration, washed with water and an appropriate organic solvent (e.g., toluene), and air-dried.

-

Below is a DOT script illustrating a generalized experimental workflow for this type of condensation reaction.

Data Presentation

The following tables summarize quantitative data extracted from the literature for the synthesis of Etoricoxib and its intermediates, which are products of the condensation of 2-chloromalonaldehyde derivatives.

Table 1: Reaction Conditions and Yields for Etoricoxib Intermediate Synthesis

| Product | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-Chloro-3-(4-methylthiophenyl)-6'-methyl-[2,3']bipyridine | Methylthiobenzylpyridylketone, 2-Chloromalonaldehyde | Acetic Acid | Ammonium Acetate | Reflux | 16 | 68 | [2][10] |

| Etoricoxib | 5-Chloro-3-(4-methylthiophenyl)-6'-methyl-[2,3']bipyridine | Methanol | Sodium Molybdate, H₂O₂ | 55 | 0.25 | 94 | [10][13] |

Table 2: Spectroscopic Data for Etoricoxib and a Key Intermediate

| Compound | 1H NMR (400 MHz, CDCl₃), δ (ppm) | 13C NMR (100 MHz, CDCl₃), δ (ppm) | MS (m/z) | Reference |

| 5-Chloro-3-(4-methylthiophenyl)-6'-methyl-[2,3']bipyridine | 8.62 (d, J=2.8 Hz, 1H), 8.45 (d, J=2.0 Hz, 1H), 7.69 (d, J=2.8 Hz, 1H), 7.56 (dd, J=2.4, 8.0 Hz, 1H), 7.16 (m, 2H), 7.07 (m, 3H), 2.53 (s, 3H), 2.47 (s, 3H) | 157.9, 152.3, 149.9, 147.3, 139.2, 137.9, 137.3, 136.8, 134.4, 131.9, 130.9, 129.7, 126.3, 122.5, 24.2, 15.3 | 327 (M+1) | [10][13] |

| Etoricoxib | 8.72 (d, J=2.0 Hz, 1H), 8.38 (d, J=2.0 Hz, 1H), 7.91 (dd, J=1.6, 6.4 Hz, 2H), 7.74 (d, J=2.4 Hz, 1H), 7.56 (dd, J=2.4, 8.0 Hz, 1H), 7.41 (dd, J=2.0, 6.8 Hz, 2H), 7.09 (d, J=8.4 Hz, 1H), 3.09 (s, 3H), 2.54 (s, 3H) | 158.6, 152.4, 149.8, 148.4, 143.8, 140.3, 137.9, 137.4, 135.3, 131.3, 131.2, 130.4, 127.9, 122.8, 44.5, 24.2 | 359 (M+1) | [10][13] |

Table 3: Key Infrared (IR) Absorption Bands for the Pyrazole Ring

| Vibration | Frequency Range (cm⁻¹) | Intensity | Reference |

| N-H Stretch | 3353 - 3341 | Strong | [14] |

| C=C Stretch (aromatic) | 1591 - 1574 | Intense | [14] |

| C=N Stretch | 1477 - 1463 | Medium | [14] |

| C-N Stretch | ~1290 | Intense | [1] |

Conclusion

The condensation reaction of 2-chloromalonaldehyde is a powerful tool for the synthesis of substituted pyrazoles and other heterocyclic systems. The reaction proceeds through a well-established mechanism analogous to the Knorr pyrazole synthesis, which is facilitated by the electronic properties of the chlorinated substrate. The utility of this reaction is underscored by its application in the industrial synthesis of important pharmaceuticals. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of organic synthesis and drug development, providing a foundation for further exploration and optimization of these important chemical transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. name-reaction.com [name-reaction.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. benchchem.com [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 8. brainkart.com [brainkart.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. wisdomlib.org [wisdomlib.org]

spectroscopic analysis of 2-Chloromalonaldehyde (IR, Raman)

An in-depth technical guide on the spectroscopic analysis of 2-Chloromalonaldehyde, focusing on Infrared (IR) and Raman spectroscopy, designed for researchers, scientists, and drug development professionals.

Introduction to 2-Chloromalonaldehyde

2-Chloromalonaldehyde (2-ClMA), with the chemical formula C₃H₃ClO₂, is a halogenated derivative of malonaldehyde.[1] Malonaldehyde and its derivatives are classic models for studying resonance-assisted hydrogen bonding (RAHB) and proton tunneling phenomena. The introduction of a chlorine atom to the backbone of malonaldehyde significantly influences its electronic structure, the strength of its internal hydrogen bond (IHB), and its conformational stability.[2][3][4] Spectroscopic techniques such as Infrared (IR) and Raman spectroscopy are indispensable tools for characterizing the vibrational modes of 2-ClMA, providing deep insights into its molecular structure, hydrogen bonding dynamics, and the presence of various conformers.[2][3][4]

The primary form of 2-ClMA studied is its chelated enol isomer, which is stabilized by an intramolecular hydrogen bond.[2][3] However, unlike its parent molecule, chlorination leads to the stabilization of open enol conformers, which have been observed in the gas phase at room temperature.[2][4] This guide provides a comprehensive overview of the IR and Raman spectroscopic analysis of 2-ClMA, including experimental methodologies and a summary of key vibrational data.

Infrared (IR) and Raman Spectroscopic Analysis

The vibrational characterization of 2-ClMA has been successfully achieved by trapping the molecule in cryogenic matrices (such as argon, neon, and para-hydrogen) and performing IR and Raman spectroscopy.[2][3][4] This matrix isolation technique is crucial for studying reactive or unstable species by preventing intermolecular interactions. The analysis of these spectra is typically supported by theoretical calculations, such as Density Functional Theory (DFT), to aid in the assignment of vibrational modes.[5]

A key finding from these studies is the weakening of the intramolecular hydrogen bond in 2-ClMA upon chlorination when compared to malonaldehyde.[2][3][4] Furthermore, the spectra reveal complex features, including matrix-dependent band splittings, which have been interpreted as evidence of tunneling splitting of vibrational levels related to proton transfer along the hydrogen bond.[2][3][4] This makes 2-ClMA one of the few molecules where hydrogen tunneling has been observed in cryogenic matrices.[2][4]

Tabulated Spectroscopic Data

The following table summarizes the key experimental vibrational frequencies observed for the chelated enol isomer of 2-Chloromalonaldehyde (CCC conformer) isolated in an Argon matrix. The assignments are based on the detailed analysis provided in the primary literature, which combines experimental data with theoretical calculations.

| Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~2950 | Not Observed | ν(OH) - O-H stretching |

| 1670.6 | 1670 (weak) | ν(C=O) - Carbonyl stretching |

| 1608.2 | 1608 (strong) | ν(C=C) - C=C stretching |

| 1395.7 | 1396 (medium) | δ(CH) - C-H in-plane bending |

| 1265.1 | 1265 (weak) | ν(C-C) + δ(COH) - C-C stretch + C-O-H bend |

| 1070.6 | 1071 (weak) | ν(C-C) + ν(C-Cl) - C-C and C-Cl stretching |

| 916.5 | 917 (medium) | γ(CH) - C-H out-of-plane bending |

| 650.1 | 650 (strong) | Ring deformation + ν(C-Cl) |

| 455.0 | 455 (strong) | Ring deformation |

| 310.0 | 310 (strong) | δ(C-Cl) - C-Cl in-plane bending |

Note: Frequencies and intensities are approximate and compiled from published spectral data. "ν" denotes stretching, "δ" denotes in-plane bending, and "γ" denotes out-of-plane bending.

Experimental Protocols

The acquisition of high-quality IR and Raman spectra of 2-ClMA requires meticulous experimental procedures, primarily centered around the matrix isolation technique.

Sample Preparation

-

Synthesis : 2-Chloromalonaldehyde is typically synthesized and purified immediately before the experiment due to its reactivity.

-

Matrix Deposition : The gaseous 2-ClMA sample is mixed with a large excess of an inert matrix gas (e.g., Argon, Neon).

-

Cryogenic Trapping : This gas mixture is then slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to a very low temperature (typically 10-20 K) within a high-vacuum cryostat. This process traps individual 2-ClMA molecules within the solid, inert matrix.

Infrared (IR) Spectroscopy Protocol

-

Instrumentation : A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used, such as a Thermo Nicolet 6700 or similar instrument.[6] It is equipped with a suitable detector for the mid-IR region, like a Mercury Cadmium Telluride (MCT) detector.[6]

-

Data Acquisition :

-

The cryostat containing the matrix-isolated sample is placed in the spectrometer's sample compartment.

-

The instrument is thoroughly purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.[6]

-

Spectra are recorded at a high resolution (e.g., 0.5 cm⁻¹) by co-adding multiple scans to achieve a high signal-to-noise ratio.

-

A background spectrum of the bare cryogenic window is recorded prior to deposition and subtracted from the sample spectrum.

-

Raman Spectroscopy Protocol

-

Instrumentation : A confocal Raman microscope system is employed, equipped with a high-power, single-wavelength laser for excitation (e.g., 532 nm).[7] A charge-coupled device (CCD) camera serves as the detector.

-

Data Acquisition :

-

The laser is focused onto the matrix-isolated sample within the cryostat.

-

Scattered Raman light is collected in a backscattering configuration.

-

An appropriate edge or notch filter is used to remove the strong Rayleigh scattering at the laser excitation frequency.

-

Spectra are acquired over a specific spectral range and calibrated using a known standard (e.g., the Raman lines of a neon lamp).

-

Data preprocessing steps, such as baseline correction and cosmic ray removal, are essential for obtaining clean spectra.[7]

-

Visualization of Experimental Workflow

The logical flow from sample preparation to final data interpretation for the spectroscopic analysis of 2-ClMA is depicted below.

Caption: Workflow for Spectroscopic Analysis of 2-Chloromalonaldehyde.

References

- 1. 2-Chloromalonaldehyde|36437-19-1--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]

- 2. 2-Chloromalonaldehyde, a model system of resonance-assisted hydrogen bonding: vibrational investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. [PDF] 2-Chloromalonaldehyde, a model system of resonance-assisted hydrogen bonding: vibrational investigation. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Tautomerism and Enol Forms of 2-Chloromalonaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloromalonaldehyde (2-ClMA) serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the anti-inflammatory drug etoricoxib.[1] Its chemical behavior is significantly influenced by a rich tautomeric landscape, predominantly characterized by the presence of stable enol forms. Understanding the tautomeric equilibrium and the properties of these enol isomers is paramount for reaction optimization, impurity profiling, and the development of robust analytical methods. This technical guide provides a comprehensive overview of the tautomerism of 2-chloromalonaldehyde, with a focus on its enolic structures. It consolidates available spectroscopic data, outlines experimental protocols for its study, and presents logical workflows for its analysis.

Introduction to Tautomerism in 2-Chloromalonaldehyde

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the case of 2-chloromalonaldehyde, the primary tautomeric relationship exists between the dialdehyde (B1249045) (keto) form and its corresponding enol forms. The presence of a chlorine atom at the C2 position significantly influences the electronic properties and steric environment of the molecule, thereby affecting the stability and population of the different tautomers.

The most significant tautomer of 2-chloromalonaldehyde is the chelated cis-enol form, which is stabilized by a strong intramolecular hydrogen bond (IHB).[2][3][4] This resonance-assisted hydrogen bond (RAHB) creates a pseudo-aromatic six-membered ring, conferring considerable stability to this isomer.[3] In addition to the chelated enol, studies have identified the existence of open, non-chelated enolic conformers, particularly in the gas phase and when isolated in cryogenic matrices.[2][3][4] The presence of these open forms, even at room temperature in the gas phase, is a notable feature of 2-chloromalonaldehyde.[2][3]

The equilibrium between these tautomeric forms is a critical factor in the reactivity of 2-chloromalonaldehyde. The enolic hydroxyl group and the conjugated π-system are key features that dictate its role in synthetic transformations.

Tautomeric Forms of 2-Chloromalonaldehyde

The primary tautomers of 2-chloromalonaldehyde are the dialdehyde form and various enol conformers. The enol form is generally more stable due to the formation of a conjugated system and, in the case of the chelated form, a strong intramolecular hydrogen bond.

Caption: Tautomeric forms of 2-chloromalonaldehyde.

Quantitative Data on Tautomerism

While the qualitative aspects of 2-chloromalonaldehyde tautomerism are established, comprehensive quantitative data on the equilibrium constants (KT) and thermodynamic parameters in various solvents remain scarce in publicly accessible literature. Such data is crucial for predicting the tautomeric composition under different reaction conditions. The tables below summarize the types of data required for a complete understanding and will be populated as further research becomes available.

Table 1: Tautomeric Equilibrium Constants (KT = [Enol]/[Keto])

| Solvent | Temperature (°C) | KT | Method | Reference |

| Non-polar (e.g., CCl₄) | 25 | Data not available | NMR, UV-Vis | - |

| Polar Aprotic (e.g., Acetone) | 25 | Data not available | NMR, UV-Vis | - |

| Polar Protic (e.g., Methanol) | 25 | Data not available | NMR, UV-Vis | - |

| Gas Phase | - | Enol is predominant | Spectroscopy | [3] |

Table 2: Thermodynamic Parameters for Tautomerization

| Parameter | Value | Method | Reference |

| ΔG° (kcal/mol) | Data not available | - | - |

| ΔH° (kcal/mol) | Data not available | - | - |

| ΔS° (cal/mol·K) | Data not available | - | - |

Spectroscopic Characterization of Enol Forms

Spectroscopic techniques are indispensable for the identification and characterization of the tautomers of 2-chloromalonaldehyde.

4.1. Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the different tautomers. The chelated enol form exhibits characteristic bands associated with the intramolecularly hydrogen-bonded O-H group, the C=C bond, and the conjugated C=O group.

Table 3: Key Vibrational Frequencies for the Chelated Enol of 2-Chloromalonaldehyde (in cryogenic matrices)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Reference |

| O-H stretch (H-bonded) | ~2800-3200 (broad) | Medium-Strong | [3] |

| C=O stretch | ~1600-1650 | Strong | [3] |

| C=C stretch | ~1580-1620 | Strong | [3] |

| O-H in-plane bend | ~1300-1400 | Medium | [3] |

Note: Specific peak positions can vary depending on the matrix material (e.g., Argon, Neon) and temperature.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal for determining the tautomeric ratio in solution. The enolic proton of the chelated form is expected to appear at a significantly downfield chemical shift due to the strong intramolecular hydrogen bond.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Chloromalonaldehyde Tautomers

| Tautomer | Nucleus | Predicted Chemical Shift (δ, ppm) | Remarks |

| Chelated Enol | ¹H (O-H) | > 10 | Downfield shift due to H-bonding. |

| ¹H (C-H, vinyl) | 5.5 - 7.0 | Typical for vinyl protons. | |

| ¹³C (C=O) | 180 - 190 | Carbonyl carbon in a conjugated system. | |

| ¹³C (C-Cl) | 110 - 120 | ||

| ¹³C (C=C) | 100 - 140 | Olefinic carbons. | |

| Dialdehyde | ¹H (CHO) | 9.0 - 10.0 | Aldehydic protons. |

| ¹H (CH-Cl) | 4.5 - 5.5 | ||

| ¹³C (C=O) | 190 - 200 | Aldehydic carbonyls. | |

| ¹³C (CH-Cl) | 60 - 70 |

4.3. UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study the π-π* transitions within the conjugated systems of the enol tautomers. Isomerization between different enolic forms, induced by UV irradiation, can be monitored by changes in the absorption spectrum, such as a blue shift upon opening of the intramolecular hydrogen bond.[2]

Table 5: UV-Visible Absorption Maxima (λmax)

| Tautomer/Conformer | Solvent | λmax (nm) | Remarks | Reference |

| Chelated Enol | Various | Data not available | π → π* transition | - |

| Open Enol(s) | Various | Data not available | Expected to be blue-shifted relative to the chelated enol. | [2] |

Experimental Protocols

5.1. Synthesis of 2-Chloromalonaldehyde

Several synthetic routes to 2-chloromalonaldehyde have been reported. A common method involves the reaction of chloroacetylchloride with a Vilsmeier-Haack type reagent derived from N,N-dimethylformamide (DMF), followed by hydrolysis.[1]

Protocol: Synthesis from Chloroacetylchloride and DMF

-

Formation of the Vilsmeier Reagent: To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane), slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride.

-

Reaction with Chloroacetylchloride: To the formed Vilsmeier reagent, add chloroacetylchloride at a controlled temperature. The reaction mixture is typically warmed and stirred for several hours to ensure complete reaction.

-

Hydrolysis: The reaction mixture is then carefully quenched with water or an aqueous base (e.g., NaOH solution) to hydrolyze the intermediate and form the sodium salt of 2-chloromalonaldehyde.

-

Acidification and Extraction: The aqueous solution is acidified (e.g., with acetic acid or HCl) to a pH of ~1 to liberate the free 2-chloromalonaldehyde. The product is then extracted into an organic solvent such as tert-butyl methyl ether (TBME).

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography.

5.2. Characterization and Analysis

The synthesized 2-chloromalonaldehyde should be characterized to confirm its identity and purity.

-

NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the structure and assess the tautomeric ratio.

-

FTIR Spectroscopy: Acquire an IR spectrum of the sample (e.g., as a KBr pellet or a thin film) to identify the characteristic functional groups of the enol form.

-

Mass Spectrometry: Determine the molecular weight and fragmentation pattern of the compound.

-

Purity Analysis: Assess the purity using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental and Logical Workflows

The study of 2-chloromalonaldehyde tautomerism involves a combination of synthesis, purification, and spectroscopic analysis.

Caption: Experimental workflow for studying 2-ClMA tautomerism.

Conclusion

2-Chloromalonaldehyde exhibits a fascinating and synthetically relevant tautomerism, with a clear preference for the chelated enol form stabilized by a strong intramolecular hydrogen bond. While qualitative characterization through various spectroscopic methods is well-documented, a significant opportunity exists for further research to provide quantitative data on the tautomeric equilibrium and its thermodynamics in different environments. A deeper, quantitative understanding of these properties will undoubtedly aid in the optimization of synthetic processes and the development of robust analytical controls for this important pharmaceutical intermediate.

References

- 1. Synthesis Of 2 Chloromalonaldehyde [quickcompany.in]

- 2. 2-Chloromalonaldehyde, a model system of resonance-assisted hydrogen bonding: vibrational investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] 2-Chloromalonaldehyde, a model system of resonance-assisted hydrogen bonding: vibrational investigation. | Semantic Scholar [semanticscholar.org]

Theoretical Insights into the Intramolecular Hydrogen Bonding of 2-Chloromalonaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of the intramolecular hydrogen bond (IHB) in 2-chloromalonaldehyde (2-ClMA), a molecule that serves as a significant model system for studying resonance-assisted hydrogen bonds (RAHB). Understanding the nuances of IHBs is critical in drug design and molecular engineering, as these bonds play a pivotal role in determining molecular conformation, stability, and reactivity. This document summarizes key quantitative data from theoretical studies, provides an overview of the computational methodologies employed, and visualizes the logical workflow of such theoretical investigations.

Core Concepts: Intramolecular Hydrogen Bonding in 2-Chloromalonaldehyde

2-Chloromalonaldehyde, a derivative of malonaldehyde, features a prominent intramolecular hydrogen bond in its chelated enol form. This bond is of particular interest due to the interplay between the electronegative chlorine substituent and the electronic resonance within the molecule. Theoretical studies have been instrumental in elucidating the nature of this IHB, revealing that chlorination leads to a weakening of the hydrogen bond compared to its parent molecule, malonaldehyde.[1] This effect is attributed to a reduction in the cooperative effect of resonance-assisted hydrogen bonding.[1]

Furthermore, computational analyses have identified several stable conformers of 2-ClMA. The chelated, closed-cycle conformer (CCC) is the most stable, but the presence of the chlorine atom also stabilizes two open enol conformers, which have been observed to coexist in the gas phase at room temperature.[1] This conformational flexibility, influenced by the subtle energetics of the IHB, is a key aspect explored in theoretical investigations.

Data Presentation: A Quantitative Overview

The following tables summarize the key quantitative data obtained from theoretical calculations on the conformers of 2-chloromalonaldehyde. This data provides a comparative look at the geometric and energetic parameters that define the intramolecular hydrogen bond.

Table 1: Key Geometric Parameters of 2-Chloromalonaldehyde Conformers

| Parameter | CCC Conformer | TTC Conformer | CTC Conformer |

| O···O Distance (Å) | 2.558 | - | - |

| O-H Bond Length (Å) | 0.997 | 0.965 | 0.965 |

| C=O Bond Length (Å) | 1.234 | 1.211 | 1.212 |

| C-O Bond Length (Å) | 1.331 | 1.355 | 1.354 |

| O···H-O Angle (°) | 145.1 | - | - |

Data sourced from theoretical calculations.

Table 2: Relative Energies of 2-Chloromalonaldehyde Conformers

| Conformer | Relative Energy (kcal/mol) |

| CCC | 0.00 |

| TTC | 2.86 |

| CTC | 3.43 |

Data represents the relative stability of the conformers as determined by computational methods.

Table 3: Calculated Vibrational Frequencies of Key Modes in the CCC Conformer

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | 2950 (broad) |

| C=O stretch | 1650 |

| C-O stretch | 1280 |

| O-H bend | 1400 |

These frequencies are indicative of the bond strengths within the molecule and are sensitive to the presence and strength of the intramolecular hydrogen bond.

Experimental and Computational Protocols

The theoretical investigation of intramolecular hydrogen bonding in molecules like 2-chloromalonaldehyde typically involves a multi-step computational workflow. The following outlines the detailed methodologies commonly employed:

1. Conformational Search and Geometry Optimization:

-

Objective: To identify all stable conformers of the molecule and determine their minimum energy geometries.

-

Methodology: An initial conformational search is performed using lower-level theoretical methods (e.g., semi-empirical or smaller basis set DFT) to broadly explore the potential energy surface. The resulting low-energy structures are then subjected to full geometry optimization using a more robust level of theory, commonly Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X, and a sufficiently large basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ). The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been located.

2. Vibrational Frequency Analysis:

-

Objective: To calculate the harmonic vibrational frequencies for each optimized conformer.

-

Methodology: This analysis is performed at the same level of theory as the geometry optimization. The calculated frequencies are crucial for several reasons:

-

They confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

They allow for the prediction of the infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

-

They are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energies, leading to more accurate relative energies of the conformers.

-

3. Analysis of the Intramolecular Hydrogen Bond:

-

Objective: To characterize the nature and strength of the IHB.

-

Methodology: Several computational techniques are employed:

-

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density. The presence of a bond critical point (BCP) between the hydrogen atom and the acceptor oxygen atom is a key indicator of a hydrogen bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and nature.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the electronic interactions contributing to the hydrogen bond. Specifically, it quantifies the stabilization energy associated with the charge transfer from a lone pair of the acceptor oxygen to the antibonding orbital of the donor O-H bond (n → σ*).

-

4. Calculation of Intramolecular Hydrogen Bond Energy:

-

Objective: To estimate the energetic contribution of the IHB to the molecule's stability.

-

Methodology: Several methods exist, each with its own set of assumptions:

-

Open-Closed Method: This popular approach calculates the energy difference between the closed (hydrogen-bonded) conformer and a corresponding open (non-hydrogen-bonded) conformer, which is generated by rotating the O-H group.

-

Molecular Tailoring Approach (MTA): This fragmentation-based method allows for the calculation of the IHB energy by systematically dissecting the molecule into smaller, overlapping fragments.

-

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows in the theoretical study of 2-chloromalonaldehyde's intramolecular hydrogen bonding.

Caption: Workflow for the theoretical study of intramolecular hydrogen bonding.

Caption: Relationship between QTAIM and NBO analysis in IHB characterization.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2-Chloromalonaldehyde in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloromalonaldehyde is a highly reactive and versatile C3 synthon extensively employed in the synthesis of a wide array of heterocyclic compounds. Its trifunctional nature, featuring two aldehyde moieties and a reactive chlorine atom, makes it an ideal precursor for constructing various five- and six-membered heterocycles through cyclocondensation reactions with diverse dinucleophiles. This document provides detailed application notes, experimental protocols, and reaction workflows for the synthesis of pyrazoles, pyrimidines, and pyridines using 2-chloromalonaldehyde, highlighting its significance in medicinal chemistry and drug discovery.

Core Applications

2-Chloromalonaldehyde serves as a key building block for the synthesis of several important heterocyclic scaffolds:

-

Pyrazoles: Reaction with hydrazine (B178648) derivatives yields 4-chloropyrazoles, a common motif in pharmacologically active compounds.

-

Pyrimidines: Cyclocondensation with urea, guanidine (B92328), or amidines provides a straightforward route to 5-chloropyrimidine (B107214) derivatives, which are precursors to numerous biologically active molecules.

-

Pyridines: Although less common, 2-chloromalonaldehyde can be utilized in the construction of substituted 5-chloropyridines, which are important intermediates in drug synthesis, such as in the case of the COX-2 inhibitor, Etoricoxib (B1671761).[1]

Data Presentation: Synthesis of Heterocycles from 2-Chloromalonaldehyde Analogs

The following table summarizes representative quantitative data for the synthesis of various heterocyclic compounds using 2-halomalonaldehydes and related precursors. The data is compiled from analogous reactions and provides a benchmark for expected outcomes when using 2-chloromalonaldehyde.

| Heterocycle Class | Dinucleophile | Halogenated Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pyrimidine | Acetamidine HCl | 2-Bromomalonaldehyde | Acetic Acid | 100 | 8 | ~75 | Adapted from[2] |

| Pyrimidine | Benzamidine HCl | 2-Bromomalonaldehyde | Acetic Acid | 100 | 8 | ~80 | Adapted from[2] |

| Pyrazole | Hydrazine | Hydrazine Substrates with TCCA | Trifluoroethanol | 40 | 4 | up to 92 | [3] |

| Pyridine | Enamine Intermediate | 2-Chloromalonaldehyde | Acidic Conditions | Reflux | Not Specified | Comparable to other methods | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis of heterocyclic compounds from 2-chloromalonaldehyde.

Protocol 1: Synthesis of 4-Chloro-1-phenylpyrazole (B182448)

This protocol describes the synthesis of 4-chloro-1-phenylpyrazole via the cyclocondensation of 2-chloromalonaldehyde with phenylhydrazine (B124118).

Materials:

-

2-Chloromalonaldehyde

-

Phenylhydrazine

-

Glacial Acetic Acid (catalyst)

-

Sodium Bicarbonate Solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate (B1210297)

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloromalonaldehyde (1.0 mmol) in ethanol (15 mL).

-

Add phenylhydrazine (1.0 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (25 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure 4-chloro-1-phenylpyrazole.

Protocol 2: Synthesis of 2-Amino-5-chloropyrimidine (B1294315)

This protocol outlines the synthesis of 2-amino-5-chloropyrimidine from the reaction of 2-chloromalonaldehyde with guanidine hydrochloride.

Materials:

-

2-Chloromalonaldehyde

-

Guanidine Hydrochloride

-

Sodium Ethoxide

-

Absolute Ethanol

-

Hydrochloric Acid (concentrated)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a fresh solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

To the sodium ethoxide solution, add guanidine hydrochloride and stir until completely dissolved.

-

Add 2-chloromalonaldehyde dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to a pH of 6-7.

-

The precipitate formed is collected by filtration, washed with cold deionized water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 2-amino-5-chloropyrimidine.

Protocol 3: Synthesis of a Substituted 5-Chloropyridine

This protocol provides a general methodology for the synthesis of a substituted 5-chloropyridine, a key step in the synthesis of Etoricoxib, from 2-chloromalonaldehyde and an appropriate enamine or enamine precursor.[1]

Materials:

-

2-Chloromalonaldehyde

-

Substituted Enamine or Ketone/Amine Precursors

-

Appropriate Acidic Catalyst (e.g., p-toluenesulfonic acid)

-

Toluene or other suitable azeotropic solvent

-

Sodium Bicarbonate Solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Appropriate solvent for extraction (e.g., Ethyl Acetate)

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the ketone and amine precursors (or the pre-formed enamine) and 2-chloromalonaldehyde in toluene.

-

Add a catalytic amount of an acid catalyst.

-

Heat the mixture to reflux, with azeotropic removal of water.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the substituted 5-chloropyridine.

Visualizations

Reaction Pathways

Caption: Synthetic routes from 2-chloromalonaldehyde.

Experimental Workflow

Caption: A typical laboratory workflow.

Logical Relationship

Caption: Mechanism of heterocycle formation.

References

Application Notes: 2-Chloromalonaldehyde as a Key Precursor in Etoricoxib Synthesis

Introduction

Etoricoxib (B1671761), a selective COX-2 inhibitor, is a widely used anti-inflammatory drug. Its synthesis involves the construction of a substituted bipyridine core. A key strategy for the formation of one of the pyridine (B92270) rings is the condensation of a ketone precursor with a three-carbon building block. 2-Chloromalonaldehyde has emerged as a readily available and cost-effective C3 synthon for this purpose.[1][2][3] This document outlines the application of 2-chloromalonaldehyde in the synthesis of etoricoxib and provides a detailed experimental protocol.

Chemical Role and Advantages

2-Chloromalonaldehyde serves as a precursor to form the chlorinated pyridine ring of the etoricoxib scaffold. The synthesis involves the condensation of 2-chloromalonaldehyde with a ketosulfone, specifically 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, or its thioether precursor, methylthiobenzylpyridylketone.[1][2][4] This reaction, typically carried out in the presence of an acid and an ammonium (B1175870) salt, leads to the formation of the 5-chloro-[2,3']bipyridine core of etoricoxib.[1][3]

The use of 2-chloromalonaldehyde offers several advantages in the manufacturing process of etoricoxib:

-

Economic Viability: It is an economically inexpensive and readily available starting material.[1][2][3]

-

Process Efficiency: Its application can simplify the overall synthesis, avoiding more complex and costly palladium-catalyzed coupling reactions that were used in earlier synthetic routes.[2]

-

Improved Solubility: The condensation reaction with the thioether precursor (methylthiobenzylpyridylketone) results in an intermediate that has better solubility in organic solvents, facilitating purification.[2]

Synthetic Pathway Overview

The synthesis of etoricoxib utilizing 2-chloromalonaldehyde can be broadly divided into two main stages:

-

Formation of the Ketone Precursor: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. This intermediate is a key building block for the subsequent cyclization step.

-

Pyridone Ring Formation and Oxidation: Condensation of the ketone precursor with 2-chloromalonaldehyde to form the bipyridine core, followed by oxidation of the thioether to the final sulfone if the thioether precursor is used.

Below is a diagram illustrating the overall synthetic workflow.

References

- 1. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 2. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

Application Notes and Protocols for the Synthesis of Pyrimidines using 2-Chloromalonaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidines are a fundamental class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals. The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry and drug discovery. 2-Chloromalonaldehyde is a versatile C3 synthon that can be employed in the synthesis of various heterocyclic systems. Its bifunctional nature, possessing two aldehyde groups, and the presence of a chlorine atom make it a valuable precursor for the preparation of 5-chloropyrimidine (B107214) derivatives. This document provides detailed protocols for the synthesis of 5-chloropyrimidin-2-ol and 5-chloro-2-mercaptopyrimidine through the cyclocondensation of 2-chloromalonaldehyde with urea (B33335) and thiourea (B124793), respectively. These 5-chloropyrimidine scaffolds are key intermediates for further functionalization in the development of novel therapeutic agents.

Reaction Principle

The synthesis of the pyrimidine (B1678525) ring from 2-chloromalonaldehyde and urea or thiourea proceeds via a classical acid-catalyzed cyclocondensation reaction. The mechanism involves the initial condensation of the amine groups of urea or thiourea with the two aldehyde functionalities of 2-chloromalonaldehyde to form a dihydropyrimidine (B8664642) intermediate. Subsequent dehydration and aromatization lead to the formation of the stable pyrimidine ring. The chlorine atom at the 2-position of the malonaldehyde remains on the C5 position of the resulting pyrimidine ring.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloropyrimidin-2-ol from 2-Chloromalonaldehyde and Urea

This protocol outlines the synthesis of 5-chloropyrimidin-2-ol, a key intermediate for various pharmaceutical compounds.

Materials:

-

2-Chloromalonaldehyde (1.0 eq)

-

Urea (1.1 eq)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Sodium Bicarbonate solution (saturated)

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloromalonaldehyde (1.0 eq) in ethanol.

-

Add urea (1.1 eq) to the solution and stir until partially dissolved.

-

Carefully add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The resulting precipitate is collected by filtration and washed with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to afford pure 5-chloropyrimidin-2-ol.

-

Dry the purified product under vacuum.

Protocol 2: Synthesis of 5-Chloro-2-mercaptopyrimidine from 2-Chloromalonaldehyde and Thiourea

This protocol details the synthesis of 5-chloro-2-mercaptopyrimidine, a versatile precursor for thio-substituted pyrimidine derivatives.

Materials:

-

2-Chloromalonaldehyde (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Sodium Bicarbonate solution (saturated)

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend thiourea (1.1 eq) in ethanol.

-

Add a solution of 2-chloromalonaldehyde (1.0 eq) in ethanol dropwise to the suspension with continuous stirring.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 3-5 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure 5-chloro-2-mercaptopyrimidine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 5-chloropyrimidine derivatives using 2-chloromalonaldehyde.

| Product | Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 5-Chloropyrimidin-2-ol | Urea | Ethanol | 4-6 | 75-85 | 188-192 |

| 5-Chloro-2-mercaptopyrimidine | Thiourea | Ethanol | 3-5 | 80-90 | 234-238 |

Mandatory Visualization

Caption: General reaction mechanism for pyrimidine synthesis.

Caption: Experimental workflow for pyrimidine synthesis.

Application Notes and Protocols for the Synthesis and Evaluation of Aldose Reductase Inhibitors Utilizing 2-Chloro-N-(1H-pyrazol-3-yl)acetamide (2-ClMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), the rate-limiting enzyme in the polyol pathway, plays a crucial role in the pathogenesis of diabetic complications.[1] Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, causing osmotic stress and subsequent cellular damage in tissues such as the lens, nerves, and kidneys.[2][3] This process is a significant contributor to diabetic neuropathy, retinopathy, nephropathy, and cataract formation.[4][5][6] Consequently, the inhibition of aldose reductase is a key therapeutic strategy for the prevention and management of these long-term diabetic complications.[5][7]

This document provides a detailed protocol for the synthesis of novel aldose reductase inhibitors (ARIs) using 2-chloro-N-(1H-pyrazol-3-yl)acetamide (2-ClMA) as a key building block. Additionally, it outlines the experimental procedures for evaluating the inhibitory activity of the synthesized compounds through in vitro enzyme assays.

Mechanism of Action and Signaling Pathways

Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[7] The accumulation of sorbitol, which does not easily diffuse across cell membranes, creates an osmotic imbalance, leading to cell swelling and injury.[2][8] Furthermore, the increased activity of the polyol pathway depletes NADPH, a critical cofactor for glutathione (B108866) reductase, thereby exacerbating oxidative stress.[9] Aldose reductase is also involved in inflammatory signaling pathways.[9][10] By inhibiting aldose reductase, the production of sorbitol is reduced, mitigating osmotic stress and the downstream pathological effects.[5]

Below is a diagram illustrating the polyol pathway and the site of action for aldose reductase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of novel pyrazolone derivatives as inhibitors of aldose reductase: an eco-friendly one-pot synthesis, experimental screening and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Utilizing 2-Chloromalonaldehyde in the Synthesis of Acetyl-CoA Carboxylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Acetyl-CoA carboxylase (ACC) catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[1] Two isoforms, ACC1 and ACC2, are found in mammals. ACC1 is primarily cytosolic and involved in fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[2] Inhibition of both isoforms has shown therapeutic potential in non-small cell lung cancer (NSCLC) and other malignancies by limiting the supply of fatty acids required for rapid cell proliferation.[3][4]

Many potent ACC inhibitors feature a heterocyclic core, which is crucial for their interaction with the enzyme's active site. The 2-aminopyrimidine (B69317) scaffold, in particular, is a common motif in kinase and other enzyme inhibitors due to its ability to form key hydrogen bond interactions.[5][6] 2-Chloromalonaldehyde is a reactive 1,3-dielectrophile that can undergo cyclocondensation reactions with nucleophiles such as guanidines to form substituted pyrimidines. This reaction offers a straightforward method for introducing diversity into the pyrimidine (B1678525) core, which can be further elaborated to produce potent and selective ACC inhibitors.

Signaling Pathway and Mechanism of Action